molecular formula C14H17N3O3S B2617260 N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide CAS No. 1787974-78-0

N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide

Cat. No.: B2617260
CAS No.: 1787974-78-0
M. Wt: 307.37
InChI Key: ZWPWDAHEYBEEQI-UHFFFAOYSA-N
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Description

N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide is a chemical compound with a unique structure that combines a pyrimidine ring with a sulfonamide group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its structure allows for various chemical reactions, making it a valuable tool for researchers exploring new pathways and mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-methoxypyrimidine with 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of automated systems for purification and analysis can streamline the production process, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permangan

Properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-9-5-11(3)13(6-10(9)2)21(18,19)17-12-7-15-14(20-4)16-8-12/h5-8,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPWDAHEYBEEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CN=C(N=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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